2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-8-12(20)18(14)13(17-16-8)22-7-11(19)15-9-3-5-10(21-2)6-4-9/h3-6H,7,14H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXKDHYHQTWOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a derivative of 1,2,4-triazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C14H17N5O2S
- Molecular Weight : 319.388 g/mol
- CAS Number : 381716-93-4
1. Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The compound has been shown to inhibit various strains of bacteria and fungi. For instance, studies have demonstrated that similar triazole derivatives possess effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
2. Antitumor Activity
The triazole ring structure is often associated with anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, the presence of the methoxyphenyl group in the structure enhances cytotoxicity against various cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (lung cancer) | 10.0 | Disruption of mitochondrial function |
3. Neuroprotective Effects
Some studies suggest that triazole derivatives may have neuroprotective effects due to their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
| Enzyme Activity | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 75 |
| Butyrylcholinesterase | 60 |
The biological activities of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various metabolic enzymes, which can disrupt cellular processes in pathogens and cancer cells.
- Apoptosis Induction : It promotes programmed cell death in tumor cells through mitochondrial pathways.
- Antioxidant Activity : Similar compounds have displayed antioxidant properties that contribute to their protective effects in cellular systems.
Case Studies
A notable study published in the journal Molecules explored the synthesis and biological evaluation of triazole derivatives, including those similar to the compound in focus. Researchers found promising results regarding their anticancer and antimicrobial activities, suggesting a potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
